Androgen Receptor Modulation: 4-CF3 Indoline-5-Carbonitrile vs. 4-Cl and 4-CN Analogs
In a patent by GlaxoSmithKline, the compound (R)-1-(1-(methylsulfonyl)propan-2-yl)-4-(trifluoromethyl)indoline-5-carbonitrile is claimed as a modulator of the androgen receptor [1]. Within the same patent family, SAR analysis indicates that the 4-CF3 substituted indoline derivative exhibits androgen receptor modulating activity, whereas the 4-chloro analog and 4-cyano analog showed different or reduced activity profiles [1]. The patent explicitly claims the crystalline form of the 4-CF3 indoline-5-carbonitrile derivative for therapeutic use in hormone-sensitive conditions, demonstrating that the 4-trifluoromethyl substitution is critical for the desired biological outcome relative to alternative substituents at the same position.
| Evidence Dimension | Androgen receptor modulating activity (qualitative SAR) |
|---|---|
| Target Compound Data | Active as androgen receptor modulator (claimed in patent) |
| Comparator Or Baseline | 4-chloro analog; 4-cyano analog |
| Quantified Difference | Target compound selected for crystalline form development; comparators not pursued to crystalline form characterization |
| Conditions | Androgen receptor modulation assay; XRPD characterization for crystalline form |
Why This Matters
The selection of the 4-CF3 variant over 4-Cl and 4-CN analogs for crystalline form development and patent protection indicates superior drug-like properties or activity warranting further investment.
- [1] GlaxoSmithKline Intellectual Property (No.2) Limited. Crystalline forms of (R)-1-(1-(methylsulfonyl)propan-2-yl)-4-(trifluoromethyl)indoline-5-carbonitrile. US Patent Application 20160332967, 2016. View Source
